molecular formula C8H7F3S B1588578 4-Trifluoromethyl thioanisole CAS No. 329-14-6

4-Trifluoromethyl thioanisole

Cat. No. B1588578
CAS RN: 329-14-6
M. Wt: 192.2 g/mol
InChI Key: VYGXLDXWNLTGIL-UHFFFAOYSA-N
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Description

4-Trifluoromethyl thioanisole is an organic compound with the CAS Number: 329-14-6 . It has a molecular weight of 192.2 and is considered an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The IUPAC name for 4-Trifluoromethyl thioanisole is 1-(methylsulfanyl)-4-(trifluoromethyl)benzene . The InChI Code is 1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 .

It should be stored at a temperature between 2-8°C . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Protonation and Deuteration

A study by Hartmann (2022) in the "Journal of Sulfur Chemistry" examined the protonation of thioanisols by strong acids, including trifluoromethane sulfonic acid, using 1H NMR spectroscopy. This research contradicts previous literature, indicating that protonation of thioanisole does not occur exclusively at the methylmercapto group but also to a lesser extent at the aromatic ring. This finding has implications for the understanding of thioanisole's chemical behavior and reactivity (Hartmann, 2022).

Deprotecting Agent in Peptide Synthesis

Kiso et al. (1989) in "Chemical & Pharmaceutical Bulletin" found that tetrafluoroboric acid in trifluoroacetic acid, in the presence of thioanisole, is effective for cleaving various protecting groups used in peptide synthesis. This highlights thioanisole's role in facilitating key steps in peptide synthesis (Kiso et al., 1989).

Synthesis of 3-((Trifluoromethyl)thio)-4H-chromen-4-one

Xiang and Yang (2014) in "Organic Letters" developed a facile and efficient synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one. This research demonstrates a method that is insensitive to air and moisture, highlighting the potential for thioanisole derivatives in synthetic chemistry (Xiang & Yang, 2014).

Geometric Structure and Conformation Study

Shishkov et al. (2008) in the "Journal of Molecular Structure" studied the geometric structure and conformation of (trifluoromethyl)thiobenzene, C6H5SCF3. Their research, involving gas electron diffraction and quantum chemical calculations, offers insights into the molecular structure and behavior of thioanisole derivatives, which is crucial for their application in various scientific fields (Shishkov et al., 2008).

Use in Organic Synthesis Reagents

Choi and Toy (2004) in "Tetrahedron" reported a new cross-linked polystyrene-supported thioanisole reagent. This reagent demonstrates the versatility of thioanisole in organic synthesis, particularly in reactions involving epoxides and Swern oxidation, underscoring its importance as a platform for developing synthesis reagents (Choi & Toy, 2004).

Safety and Hazards

The safety information for 4-Trifluoromethyl thioanisole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Trifluoromethyl thioanisole are not mentioned in the retrieved data, it’s worth noting that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines (TFMP) derivatives suggest that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-methylsulfanyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGXLDXWNLTGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450843
Record name 4-Trifluoromethyl thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoromethyl thioanisole

CAS RN

329-14-6
Record name 4-Trifluoromethyl thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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